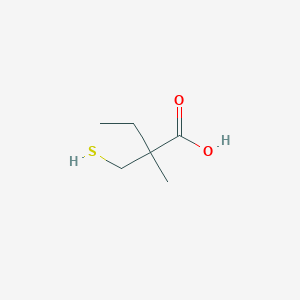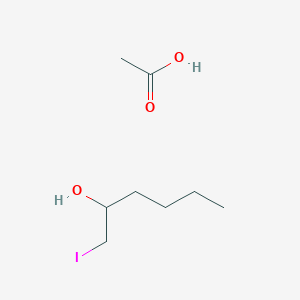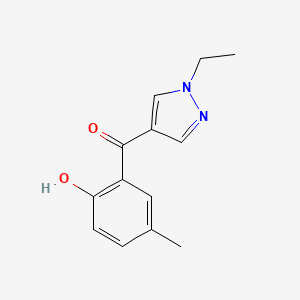
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone is a chemical compound that features a pyrazole ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone typically involves the reaction of 1-ethyl-1H-pyrazole with 2-hydroxy-5-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, continuous flow systems, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. It can be used in the development of new ligands for catalysis or as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential lead compound in drug discovery. Its structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry.
Medicine
In medicine, this compound has potential applications as an anti-inflammatory or anti-cancer agent. Its ability to modulate biological pathways makes it a candidate for further drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows it to be incorporated into polymers or other materials to enhance their performance.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone
- (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-4-methylphenyl)methanone
- (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-ethylphenyl)methanone
Uniqueness
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone is unique due to its specific substitution pattern on the phenol and pyrazole rings. This unique structure allows it to have distinct chemical and biological properties compared to similar compounds. Its specific interactions with biological targets make it a valuable compound for research and development in various fields.
Properties
CAS No. |
651727-58-1 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(1-ethylpyrazol-4-yl)-(2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-8-10(7-14-15)13(17)11-6-9(2)4-5-12(11)16/h4-8,16H,3H2,1-2H3 |
InChI Key |
KUVYJVGRGHIOQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


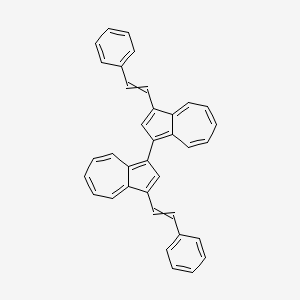

![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
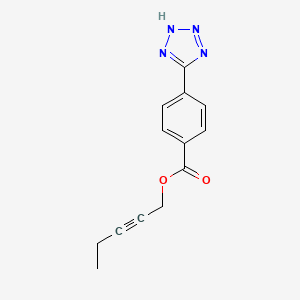

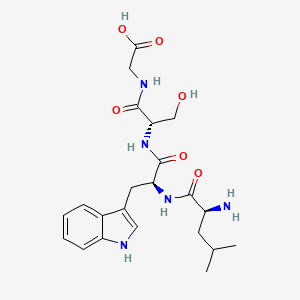


![Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12530316.png)
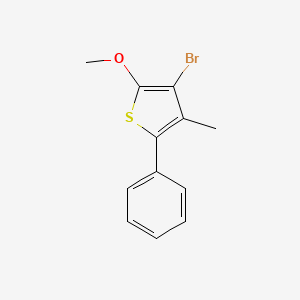
![Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl-](/img/structure/B12530330.png)
![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
